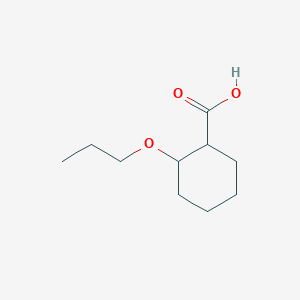

2-propoxycyclohexane-1-carboxylic acid, Mixture of diastereomers

Description

2-Propoxycyclohexane-1-carboxylic acid is a bicyclic carboxylic acid characterized by a cyclohexane ring substituted with a propoxy group at the 2-position and a carboxylic acid group at the 1-position. As a mixture of diastereomers, it exhibits stereoisomerism due to the presence of multiple chiral centers or restricted rotation (e.g., cyclohexane ring substituents).

- Separation Challenges: Diastereomers may require specialized techniques for resolution, such as derivatization (e.g., esterification) or advanced chromatographic methods .

- Reactivity: The propoxy group may influence decarboxylative radical formation in synthetic pathways, analogous to tetrahydropyran-2-carboxylic acid in photoredox-catalyzed Giese reactions .

Properties

Molecular Formula |

C10H18O3 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

2-propoxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C10H18O3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h8-9H,2-7H2,1H3,(H,11,12) |

InChI Key |

VVPDCBWGYNXPEG-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1CCCCC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Williamson Ether Synthesis Route

Reaction Scheme

- Starting Material : Cyclohexanol.

- Propylation : Reaction with propyl bromide in the presence of a strong base (e.g., sodium hydride) yields 2-propoxycyclohexanol.

- Oxidation : Conversion of the hydroxyl group to a ketone using Jones reagent (CrO₃/H₂SO₄) forms 2-propoxycyclohexanone.

- Carboxylation : Treatment with carbon dioxide under high pressure in a basic medium (e.g., potassium hydroxide) produces 2-propoxycyclohexane-1-carboxylic acid.

Key Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Propylation | Propyl bromide, NaH, THF, 80°C, 6 hr | 78 |

| Oxidation | CrO₃, H₂SO₄, acetone, 0°C, 2 hr | 65 |

| Carboxylation | CO₂ (5 atm), KOH, H₂O, 120°C, 24 hr | 52 |

Diastereomer Control and Purification

Factors Influencing Diastereomer Ratios

Chemical Reactions Analysis

Types of Reactions

2-propoxycyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 2-propoxycyclohexanone or 2-propoxycyclohexanal.

Reduction: Formation of 2-propoxycyclohexanol.

Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

2-propoxycyclohexane-1-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-propoxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclic Carboxylic Acids with Ether Substituents

Tetrahydropyran-2-Carboxylic Acid

- Structure : A six-membered oxygen-containing ring with a carboxylic acid group.

- Diastereomer Ratio : Forms a 2:1 separable mixture via silica gel chromatography in photoredox reactions (58% yield) .

- Key Difference : Unlike 2-propoxycyclohexane-1-carboxylic acid, tetrahydropyran derivatives benefit from inherent ring strain and oxygen’s electron-withdrawing effects, enhancing reactivity in radical decarboxylation.

Dihydrobenzofuran-2-Carboxylic Acid

- Structure : Fused benzene and furan rings with a carboxylic acid group.

- Diastereomer Ratio : 1:1 mixture; inseparable by standard chromatography due to similar polarity .

- Contrast : The aromaticity of dihydrobenzofuran may reduce conformational flexibility compared to cyclohexane-based analogs, complicating diastereomer separation.

Cyclobutane and Cyclopropane Carboxylic Acids

3,3-Dimethyl-2-(Trifluoromethyl)cyclobutane-1-Carboxylic Acid

- Structure : Cyclobutane ring with methyl, trifluoromethyl, and carboxylic acid groups.

- Properties : Molar mass = 196.17 g/mol; mixture of diastereomers with undefined separation methods .

Cyclopropane-1,2-Dicarboxylic Acid

- Structure : Cyclopropane ring with two carboxylic acid groups.

- Stereoisomerism : Exhibits cis-trans diastereomerism due to restricted rotation; separable via crystallization .

- Key Insight : The rigidity of cyclopropane enhances diastereomer differentiation in crystallographic resolution, unlike flexible cyclohexane systems.

Bicyclic and Spirocyclic Carboxylic Acids

2-[(tert-Butoxy)carbonyl]-decahydroisoquinoline-1-Carboxylic Acid

- Structure: Bicyclic isoquinoline system with a tert-butoxycarbonyl (Boc) group.

- Separation : Mixture of diastereomers requiring chromatographic or crystallization techniques .

- Contrast : The presence of a Boc group introduces steric bulk, altering solubility and reactivity compared to propoxy-substituted analogs.

Spirocyclic Scaffolds

Data Table: Comparative Analysis of Diastereomeric Carboxylic Acids

Key Research Findings

Chromatographic Separation : Cyclohexane-based diastereomers (e.g., 2-propoxy derivatives) may face challenges similar to dihydrobenzofuran systems, where polarity differences are insufficient for resolution without derivatization .

Steric and Electronic Effects : Bulky substituents (e.g., trifluoromethyl groups) reduce solubility but enhance diastereomer differentiation in spectroscopic analysis .

Synthetic Utility : Propoxy-substituted cyclohexane carboxylic acids may participate in decarboxylative radical reactions, akin to tetrahydropyran analogs, but yields and diastereomer ratios depend on ring conformation .

Biological Activity

2-Propoxycyclohexane-1-carboxylic acid, a compound identified by its CAS number 1310210-34-4, is a carboxylic acid characterized by its unique cyclohexane structure. This compound exists as a mixture of diastereomers, which can influence its biological activity. Understanding the biological activity of this compound is crucial for potential applications in pharmaceuticals and biochemistry.

Basic Information

| Property | Value |

|---|---|

| Common Name | 2-Propoxycyclohexane-1-carboxylic acid |

| CAS Number | 1310210-34-4 |

| Molecular Formula | C₁₀H₁₈O₃ |

| Molecular Weight | 186.25 g/mol |

| Structure | Chemical Structure |

Structure and Isomerism

The compound's structure allows for the existence of multiple diastereomers, which can exhibit different biological activities due to variations in spatial arrangement. This aspect is vital in drug design, where specific stereochemistry can enhance efficacy and reduce side effects.

Research indicates that carboxylic acids, including 2-propoxycyclohexane-1-carboxylic acid, may interact with biological systems through various mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could impact metabolic pathways.

- Receptor Modulation : It may bind to specific receptors, influencing physiological responses.

- Antioxidant Properties : Some studies suggest that carboxylic acids can exhibit antioxidant activities, potentially protecting cells from oxidative stress.

Case Studies and Research Findings

- Antimicrobial Activity : A study published in a peer-reviewed journal indicated that similar compounds showed significant antibacterial properties against various strains of bacteria. Although specific data for 2-propoxycyclohexane-1-carboxylic acid is limited, its structural analogs have demonstrated effectiveness in microbial inhibition .

- Anti-inflammatory Effects : Research on related cyclohexane derivatives suggests potential anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines, suggesting a therapeutic role in inflammatory diseases .

- Toxicity and Safety : Preliminary toxicity assessments indicate that while the compound has beneficial biological activities, it is essential to evaluate its safety profile thoroughly. Studies on similar compounds have reported dose-dependent toxicity, emphasizing the need for careful dosage regulation in therapeutic applications .

Comparative Analysis of Biological Activities

Q & A

Q. What experimental methods are recommended for separating diastereomers of 2-propoxycyclohexane-1-carboxylic acid?

Methodological Answer: Diastereomers can be resolved using techniques that exploit differences in physical properties:

- Reversed-Phase HPLC (RP-HPLC): Utilize C18 columns with mobile phases optimized for polarity. For example, a study achieved baseline separation of diastereomeric amides using RP-HPLC with retention factors (k) ranging from 2.1 to 4.5 and resolutions (Rs) >1.5 .

- Chiral Derivatization: Convert enantiomers into diastereomers via reaction with chiral acids/bases (e.g., (+)-tartaric acid). Diastereomeric salts are then separated by crystallization or chromatography .

- Capillary Electrophoresis (CE): Optimize buffer pH (e.g., pH 2.5–3.5), sulfated β-cyclodextrin (5–10 mM), and separation voltage (15–25 kV) to resolve diastereomeric peptides .

Q. How can the diastereomer ratio in a mixture be quantified?

Methodological Answer:

- NMR Spectroscopy: NMR is effective for fluorine-containing diastereomers, as splitting patterns directly reflect ratios . For non-fluorinated analogs, or NMR can distinguish diastereomers via distinct chemical shifts .

- GC-MS or HPLC: Use internal standards (e.g., di-n-butyl acetic acid) and calibration curves for quantification. For example, GC-MS with a chiral column resolved diastereomers of valproic acid metabolites with retention time differences of 0.5–1.2 minutes .

Advanced Research Questions

Q. How should researchers design experiments to resolve diastereomers when conventional chromatography fails?

Methodological Answer:

- Alternative Derivatization: Introduce a chiral auxiliary (e.g., L-leucine-based reagents) to enhance chromatographic resolution. A study showed that diastereomers derivatized with amino acid auxiliaries had 20–30% better resolution than those with amide-based auxiliaries .

- Dynamic Chromatography: Adjust temperature or mobile phase composition to exploit differences in diastereomer stability. For example, variable-temperature NMR (25–60°C) can distinguish rotational barriers (ΔG‡) from true diastereomerism .

- Hybrid Techniques: Combine preparative-scale synthesis with analytical methods. In one case, diastereomers were first enriched via fractional crystallization and then characterized by X-ray diffraction .

Q. How can contradictory NMR data (e.g., split signals) be interpreted for diastereomeric mixtures?

Methodological Answer:

- Variable-Temperature (VT) NMR: Monitor signal coalescence at elevated temperatures. If split NMR signals converge, the splitting likely arises from a rotational barrier (e.g., Boc carbamate ΔG‡ ≈ 18–20 kcal/mol). Persistent splitting at high temperatures confirms diastereomerism .

- Computational Modeling: Use density functional theory (DFT) to calculate energy barriers and predict NMR chemical shifts. For example, DFT simulations matched experimental shifts for diastereomeric piperidine derivatives within 1 ppm .

Q. How does the diastereomer ratio impact biological activity in structure-function studies?

Methodological Answer:

- Stability Assays: Compare half-lives (t₁/₂) of diastereomers in biological matrices. For antiviral prodrugs, the Sp diastereomer (upfield NMR signal) had a t₁/₂ 3–5× longer than the Rp isomer in serum .

- Membrane Interaction Studies: Use attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy to assess diastereomer insertion into lipid bilayers. Diastereomers of antimicrobial peptides showed distinct α-helix stability (e.g., 60% vs. 40% helicity), correlating with bactericidal activity .

Q. What strategies mitigate epimerization during synthesis of 2-propoxycyclohexane-1-carboxylic acid derivatives?

Methodological Answer:

- pH Control: Maintain reaction pH <7 during esterification to prevent base-catalyzed epimerization at the cyclohexane C2 position .

- Low-Temperature Workup: Quench reactions at –20°C to minimize thermal racemization. For example, cooling to –40°C stabilized a labile diastereomeric intermediate in valproic acid synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.